molecular formula C8H5ClN4O2S B5769253 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B5769253
M. Wt: 256.67 g/mol
InChI Key: GFMSCCOFBRJELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, also known as CNP-TA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine may exert its antimicrobial, antifungal, and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit low toxicity in animal models. However, studies have suggested that 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine may cause oxidative stress and DNA damage in cells. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activity. In addition, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit low toxicity in animal models. However, one limitation of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine could focus on the development of more efficient synthesis methods, the optimization of its antimicrobial and antifungal activity, and the investigation of its potential applications in the field of material science. In addition, further studies could be conducted to elucidate the mechanism of action of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine and to investigate its potential use as an anticancer agent.

Synthesis Methods

5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-nitroaniline with thiosemicarbazide in the presence of acetic acid to form 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-thiol. The second step involves the reaction of the thiadiazole-thiol intermediate with ammonium acetate in the presence of ethylene glycol to form 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In agriculture, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been studied as a potential herbicide and insecticide. In material science, 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential use in the fabrication of organic electronic devices.

properties

IUPAC Name

5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2S/c9-5-3-4(1-2-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMSCCOFBRJELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

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